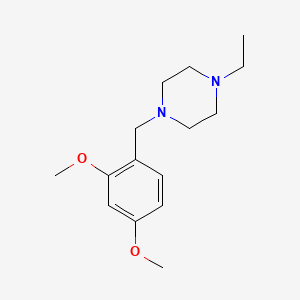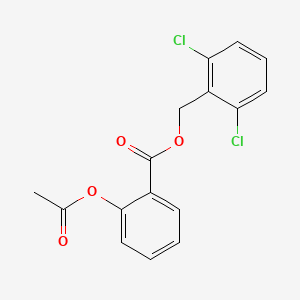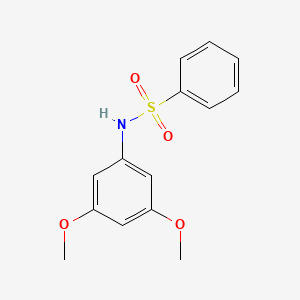
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug, but later it was found to have neuroprotective properties. Dimebon has been shown to have potential therapeutic effects in several neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
作用機序
The exact mechanism of action of Dimebon is not fully understood. However, it has been suggested that Dimebon may act by enhancing mitochondrial function and reducing oxidative stress. Dimebon has also been shown to modulate several neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
Dimebon has been shown to have several biochemical and physiological effects. In preclinical studies, Dimebon has been shown to enhance mitochondrial function, reduce oxidative stress, and modulate several neurotransmitter systems. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease, and improve motor function in patients with Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using Dimebon in lab experiments is its ability to enhance mitochondrial function and reduce oxidative stress. This makes it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in neurological disorders. However, one of the limitations of using Dimebon in lab experiments is its potential toxicity at high doses. Therefore, it is important to use appropriate doses of Dimebon in lab experiments.
将来の方向性
There are several future directions for research on Dimebon. One direction is to further investigate the mechanism of action of Dimebon, particularly its ability to enhance mitochondrial function and reduce oxidative stress. Another direction is to study the potential therapeutic applications of Dimebon in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. In addition, there is a need for further clinical trials to determine the optimal dosing and duration of treatment with Dimebon in patients with neurological disorders.
合成法
The synthesis of Dimebon involves the reaction of 2,5-dimethylphenylamine with methylsulfonyl chloride, followed by the reaction with glycine. The resulting compound is then purified to obtain Dimebon. The synthesis of Dimebon is relatively simple and can be carried out on a large scale.
科学的研究の応用
Dimebon has been extensively studied for its potential therapeutic applications in several neurological disorders. In preclinical studies, Dimebon has been shown to have neuroprotective properties, which may be due to its ability to enhance mitochondrial function and reduce oxidative stress. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease. In addition, Dimebon has been shown to improve motor function in patients with Parkinson's disease.
特性
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-9(2)10(6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJQIKJFSDMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)
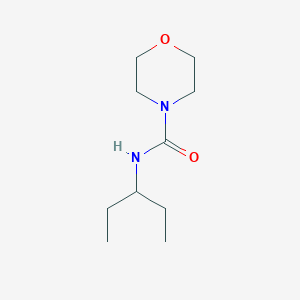
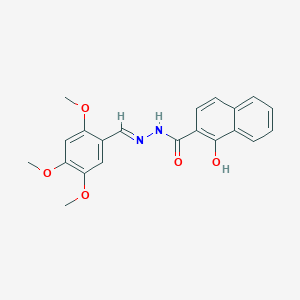
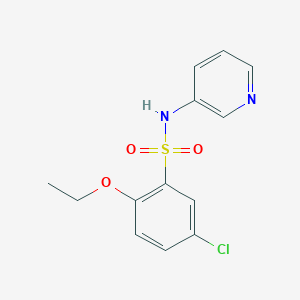
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

